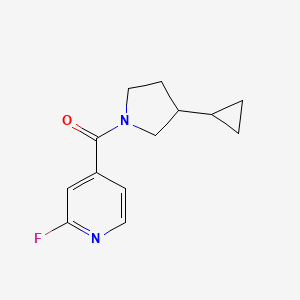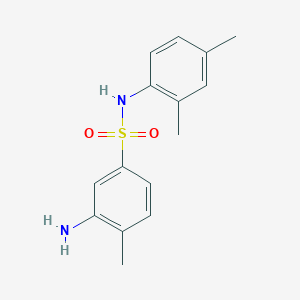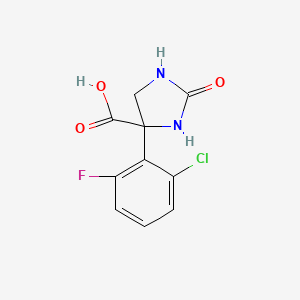
(3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP belongs to the class of pyrrolidine compounds, which have been found to possess various biological activities, including anticonvulsant, analgesic, and anxiolytic effects.
作用机制
(3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely distributed in the brain. The α7 receptor has been implicated in various neurological disorders, including Alzheimer's disease, schizophrenia, and epilepsy. (3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone enhances the activity of the α7 receptor by binding to a site on the receptor that is distinct from the acetylcholine binding site, resulting in increased ion channel opening and neurotransmitter release.
Biochemical and physiological effects:
(3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone has been shown to have various biochemical and physiological effects, including enhancing the release of dopamine in the brain, reducing anxiety-like behavior in animal models, and improving cognitive function. (3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone has also been found to have anticonvulsant and analgesic effects, which may be mediated through its interaction with the α7 receptor.
实验室实验的优点和局限性
(3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone has several advantages for use in lab experiments, including its high potency and selectivity for the α7 receptor, as well as its ability to penetrate the blood-brain barrier. However, (3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone also has limitations, including its relatively short half-life and potential toxicity at high doses.
未来方向
There are several future directions for research on (3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone, including further investigation of its therapeutic potential in various neurological disorders, as well as the development of more potent and selective modulators of the α7 receptor. Additionally, studies are needed to elucidate the precise mechanisms of action of (3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone and its effects on other neurotransmitter systems in the brain. Finally, the potential toxicity of (3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone at high doses needs to be further investigated to ensure its safety for clinical use.
合成方法
(3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-fluoropyridine-4-carboxylic acid with cyclopropylamine to form the corresponding amide, which is then reduced to (3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone using a reducing agent such as lithium aluminum hydride.
科学研究应用
(3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone has been extensively studied for its potential therapeutic applications in various areas such as anxiety, depression, and addiction. (3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which has been implicated in various neurological disorders. (3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone has also been shown to enhance the release of dopamine in the brain, which is involved in reward and motivation.
属性
IUPAC Name |
(3-cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c14-12-7-10(3-5-15-12)13(17)16-6-4-11(8-16)9-1-2-9/h3,5,7,9,11H,1-2,4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUWVWNXGFUNGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCN(C2)C(=O)C3=CC(=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Cyclopropylpyrrolidine-1-carbonyl)-2-fluoropyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-4-carboxamide](/img/structure/B2529760.png)

![N'-{[3-(trifluoromethyl)benzyl]oxy}-4-pyridinecarboximidamide](/img/structure/B2529765.png)
![2-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}-N-(2-phenylethyl)acetamide](/img/structure/B2529766.png)
![5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid](/img/structure/B2529767.png)
![3-[Benzyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2529772.png)
![7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![1-(4-ethoxyphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2529774.png)


![1'-benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B2529778.png)


![Methyl 3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylate](/img/structure/B2529782.png)